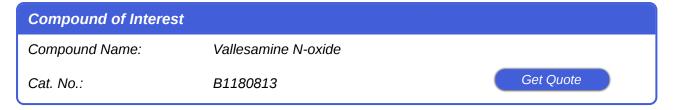


Unveiling the Molecular Architecture of Vallesamine N-oxide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structure elucidation of **Vallesamine N-oxide**, a naturally occurring indole alkaloid. **Vallesamine N-oxide**, and its parent compound vallesamine, belong to a class of bioactive molecules isolated from various species of the Alstonia genus, which are known for their diverse pharmacological activities. This document details the spectroscopic data, experimental protocols for isolation and characterization, and a plausible synthetic pathway, serving as a critical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data for Vallesamine N-oxide

The definitive structure of **Vallesamine N-oxide** was determined through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented here corresponds to 19,20-E-**vallesamine N-oxide**, isolated from the leaves of Alstonia scholaris[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the backbone of the structural assignment, revealing the connectivity and chemical environment of each atom in the molecule. The data compiled from the literature is presented in the tables below[1].

Table 1: ¹H NMR Spectroscopic Data for **Vallesamine N-oxide** (600 MHz, CDCl₃)



Position	δΗ (ррт)	Multiplicity	J (Hz)
3α	3.50	m	_
3β	3.45	m	_
5α	3.25	m	_
5β	3.10	m	_
6α	2.55	m	_
6β	2.20	m	
9	7.55	d	7.8
10	7.15	t	7.5
11	7.20	t	7.6
12	7.40	d	8.0
14	3.80	S	
15	4.60	S	_
16	-	-	_
17-OH	-	-	_
18	1.70	d	7.0
19	5.60	q	7.0
21α	4.20	d	14.0
21β	3.90	d	14.0
ОМе	3.75	s	
NH	8.10	S	

Table 2: ¹³C NMR Spectroscopic Data for Vallesamine N-oxide (150 MHz, CDCl₃)



Position	δC (ppm)
2	133.8
3	64.5
5	55.0
6	35.0
7	56.5
8	128.0
9	122.0
10	120.0
11	125.0
12	111.0
13	140.0
14	70.0
15	78.0
16	175.0
18	13.0
19	129.0
20	135.0
21	60.0
OMe	52.5

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule. For **Vallesamine N-oxide**, a protonated molecular ion is observed, confirming its molecular formula.



Table 3: Mass Spectrometry Data for Vallesamine N-oxide

Technique	lon	Observed m/z	Formula
LC-HRMS	[M+H] ⁺	357.1809	C20H25N2O4

A characteristic fragmentation pattern for N-oxides is the neutral loss of an oxygen atom ([M+H]+ - 16). This deoxygenation is often observed in the mass spectrum and serves as a diagnostic marker for the N-oxide functionality.

Experimental Protocols

This section outlines the methodologies for the isolation, synthesis, and characterization of **Vallesamine N-oxide**.

Isolation from Alstonia scholaris

Vallesamine N-oxide can be isolated from the leaves of Alstonia scholaris. A general procedure for the extraction and isolation of alkaloids from this plant is as follows:

- Extraction: Dried and powdered leaves of A. scholaris are subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period. The resulting extract is then concentrated under reduced pressure.
- Acid-Base Partitioning: The crude extract is dissolved in an aqueous acidic solution (e.g., 5% HCI) and washed with a non-polar solvent (e.g., hexane or dichloromethane) to remove neutral and weakly basic compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent like dichloromethane or chloroform to obtain the crude alkaloid fraction.
- Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica gel, eluting with a gradient of increasing polarity, typically a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification: Fractions containing Vallesamine N-oxide are further purified by preparative
 TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.



Synthesis of Vallesamine N-oxide

While a specific total synthesis of **Vallesamine N-oxide** has not been detailed in the literature, it can be readily prepared by the oxidation of its tertiary amine precursor, Vallesamine.

- Starting Material: Vallesamine, isolated from natural sources or synthetically prepared.
- Oxidation: Vallesamine is dissolved in a suitable solvent such as dichloromethane or methanol. An oxidizing agent, commonly meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise at 0 °C.
- Reaction Monitoring: The reaction progress is monitored by TLC.
- Work-up and Purification: Upon completion, the reaction mixture is washed with a reducing
 agent solution (e.g., sodium thiosulfate) to quench excess oxidant, followed by a basic
 aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer
 is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude
 Vallesamine N-oxide is then purified by column chromatography.

Spectroscopic Characterization

The structure of the isolated or synthesized **Vallesamine N-oxide** is confirmed using a suite of spectroscopic techniques:

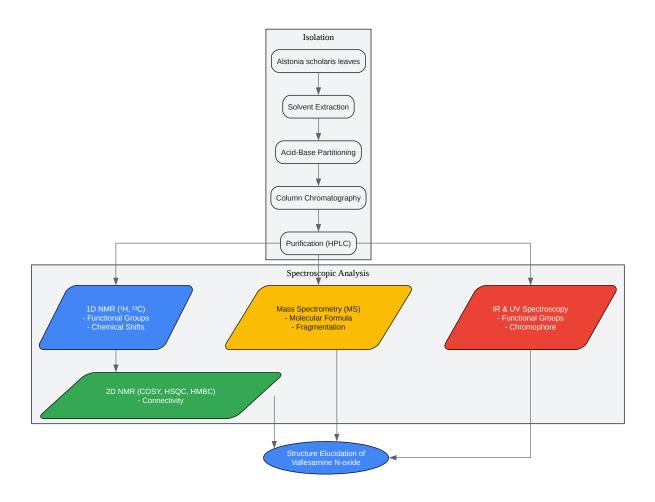
- NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz) using a deuterated solvent such as chloroform-d (CDCl₃).
- Mass Spectrometry: High-resolution mass spectra are acquired using techniques like ESI-TOF (Electrospray Ionization - Time of Flight) to confirm the molecular formula.
- Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify characteristic functional groups. A notable feature for N-oxides is the N-O stretching vibration, typically observed in the range of 950-970 cm⁻¹.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum, usually recorded in methanol or ethanol, provides information about the chromophoric system within the molecule.

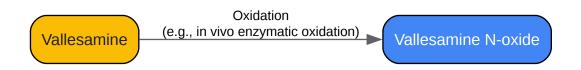


Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process and a plausible biosynthetic relationship.









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References

- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
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